molecular formula C5H5BF3NO2 B12942205 (5-(Trifluoromethyl)-1H-pyrrol-2-yl)boronic acid

(5-(Trifluoromethyl)-1H-pyrrol-2-yl)boronic acid

Cat. No.: B12942205
M. Wt: 178.91 g/mol
InChI Key: GJEBZTCIZFGSNX-UHFFFAOYSA-N
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Description

(5-(Trifluoromethyl)-1H-pyrrol-2-yl)boronic acid is an organoboron compound characterized by the presence of a trifluoromethyl group attached to a pyrrole ring, which is further bonded to a boronic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(Trifluoromethyl)-1H-pyrrol-2-yl)boronic acid typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrole with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to facilitate the formation of carbon-boron bonds . The reaction conditions often include the use of a base such as potassium carbonate and solvents like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: (5-(Trifluoromethyl)-1H-pyrrol-2-yl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Halogenating agents or nucleophiles like amines and alcohols.

Major Products: The major products formed from these reactions include various boronic esters, difluoromethyl derivatives, and substituted pyrrole compounds .

Scientific Research Applications

(5-(Trifluoromethyl)-1H-pyrrol-2-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-(Trifluoromethyl)-1H-pyrrol-2-yl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparison with Similar Compounds

Uniqueness: (5-(Trifluoromethyl)-1H-pyrrol-2-yl)boronic acid is unique due to the combination of the trifluoromethyl group and the pyrrole ring, which imparts distinct electronic and steric properties. This makes it particularly valuable in the synthesis of heterocyclic compounds and in applications requiring specific reactivity and stability profiles .

Properties

Molecular Formula

C5H5BF3NO2

Molecular Weight

178.91 g/mol

IUPAC Name

[5-(trifluoromethyl)-1H-pyrrol-2-yl]boronic acid

InChI

InChI=1S/C5H5BF3NO2/c7-5(8,9)3-1-2-4(10-3)6(11)12/h1-2,10-12H

InChI Key

GJEBZTCIZFGSNX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(N1)C(F)(F)F)(O)O

Origin of Product

United States

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